N-[3-(4-Piperidinyloxy)phenyl]acetamide hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of N-[3-(4-Piperidinyloxy)phenyl]acetamide hydrochloride follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The official IUPAC name for this compound is this compound, reflecting the structural hierarchy from the core acetamide functionality through the phenyl ring substitution pattern to the peripheral piperidine moiety. This nomenclature system accurately conveys the positional relationships between the constituent molecular fragments and provides unambiguous identification for chemical databases and regulatory documentation.
The compound's chemical identification is further established through its unique Chemical Abstracts Service registry number 459819-36-4, which serves as the primary identifier across scientific literature and commercial databases. This registry number distinguishes the hydrochloride salt form from the free base compound, ensuring precise identification in research contexts where salt forms may exhibit different physicochemical properties. The systematic naming convention also incorporates the specific positional substitution pattern, with the piperidine ring attached through an oxygen bridge at the 4-position of the six-membered saturated ring, and this piperidinyloxy substituent located at the 3-position of the phenyl ring relative to the acetamide nitrogen attachment point.
The molecular formula C₁₃H₁₉ClN₂O₂ represents the complete elemental composition including the hydrochloride counterion, yielding a molecular weight of 270.76 grams per mole. This formula reflects the addition of hydrochloric acid to the parent acetamide compound, resulting in protonation of the basic piperidine nitrogen and formation of the corresponding ammonium chloride salt. The structural representation through Simplified Molecular Input Line Entry System notation provides the connectivity pattern as CC(NC1=CC=CC(OC2CCNCC2)=C1)=O.[H]Cl, explicitly showing the hydrogen chloride association with the basic nitrogen center.
Crystallographic Analysis and Three-Dimensional Conformational Studies
The crystallographic characterization of this compound reveals fundamental aspects of its solid-state structure and intermolecular interactions that govern its physical properties and stability profiles. Crystallographic analysis of related piperidine-containing organic salts demonstrates the importance of hydrogen bonding networks in stabilizing the crystal lattice structure. The presence of the hydrochloride functionality introduces additional opportunities for intermolecular hydrogen bonding between the protonated piperidine nitrogen and chloride anions, as well as with neighboring acetamide carbonyl groups and phenolic oxygen atoms.
Three-dimensional conformational analysis indicates that the piperidine ring adopts a chair conformation in the solid state, which represents the thermodynamically most stable arrangement for six-membered saturated rings. The oxygen bridge connecting the piperidine ring to the phenyl substituent introduces conformational flexibility around the C-O-C linkage, allowing for rotation that can accommodate different packing arrangements in the crystal structure. The acetamide functionality exhibits planarity consistent with partial double bond character between the carbon-nitrogen bond due to resonance stabilization, restricting rotation around this connection and influencing the overall molecular geometry.
Computational modeling studies of similar piperidinyloxy-phenylacetamide derivatives suggest that the preferred conformation positions the piperidine ring in an orientation that minimizes steric interactions with the phenyl ring while maximizing favorable electrostatic interactions. The crystal packing typically involves chains or sheets of molecules connected through intermolecular hydrogen bonds between the acetamide groups and the chloride counterions. These structural features contribute to the compound's crystalline stability and influence its dissolution behavior and bioavailability characteristics in pharmaceutical applications.
| Crystallographic Parameter | Observed Range | Typical Values for Similar Compounds |
|---|---|---|
| Space Group Symmetry | Monoclinic/Triclinic | P21/c, P-1 |
| Unit Cell Volume | 3000-4000 ų | 3200-3800 ų |
| Hydrogen Bond Distances | 1.8-2.2 Å | 1.9-2.1 Å |
| Piperidine Ring Conformation | Chair | Chair (>95% occurrence) |
Spectroscopic Characterization (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry)
The spectroscopic fingerprint of this compound provides definitive structural confirmation through multiple analytical techniques that probe different aspects of molecular structure and bonding. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic signal patterns that correspond to the distinct chemical environments within the molecule. The acetamide methyl group generates a sharp singlet around 2.0-2.2 parts per million, while the piperidine ring protons produce a complex multiplet pattern between 1.5-4.0 parts per million reflecting the chair conformation and axial-equatorial proton relationships.
The phenyl ring protons exhibit aromatic signals in the 6.5-7.5 parts per million region, with the substitution pattern creating distinguishable multiplets for the ortho, meta, and para positions relative to both the acetamide and piperidinyloxy substituents. The acetamide nitrogen-hydrogen proton typically appears as a broad signal around 7-9 parts per million due to exchange processes and hydrogen bonding interactions in solution. The protonated piperidine nitrogen in the hydrochloride salt form generates an additional broad signal in the 8-10 parts per million range, confirming salt formation and the ionic nature of the compound.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through the chemical shifts of carbon nuclei in different electronic environments. The carbonyl carbon of the acetamide group resonates around 170-175 parts per million, consistent with amide functionality. The aromatic carbons span the 110-160 parts per million region, with the substituted carbons showing characteristic downfield shifts due to electron-withdrawing effects of the attached heteroatoms. The piperidine ring carbons appear in the aliphatic region between 20-70 parts per million, with the carbon bearing the oxygen bridge showing particular downfield displacement.
Fourier Transform Infrared spectroscopy identifies key functional group vibrations that confirm molecular identity and bonding patterns. The acetamide carbonyl stretch appears as a strong absorption around 1650-1680 wavenumbers, while the nitrogen-hydrogen stretch creates a medium-intensity band near 3200-3400 wavenumbers. The piperidine ring contributes characteristic carbon-hydrogen stretching and bending vibrations in the 2800-3000 and 1400-1500 wavenumber regions respectively. The aromatic carbon-carbon stretching vibrations generate multiple bands between 1450-1600 wavenumbers, and the ether linkage connecting the piperidine to the phenyl ring produces carbon-oxygen stretching absorptions around 1000-1200 wavenumbers.
Mass spectrometry analysis confirms the molecular composition and fragmentation patterns characteristic of this structural class. The molecular ion peak appears at mass-to-charge ratio 235 for the free base form, corresponding to the molecular formula C₁₃H₁₈N₂O₂ after loss of the hydrogen chloride. Characteristic fragmentation patterns include loss of the acetyl group (mass 43) to yield a fragment at mass-to-charge ratio 192, and cleavage of the ether bond connecting the piperidine to the phenyl ring, producing fragments corresponding to the piperidinyl cation and the acetamidophenol portion.
| Spectroscopic Technique | Key Diagnostic Signals | Chemical Shift/Frequency |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Acetamide methyl | 2.0-2.2 ppm |
| ¹H Nuclear Magnetic Resonance | Aromatic protons | 6.5-7.5 ppm |
| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon | 170-175 ppm |
| Fourier Transform Infrared | Carbonyl stretch | 1650-1680 cm⁻¹ |
| Mass Spectrometry | Molecular ion | m/z 235 (free base) |
Computational Chemistry Approaches to Electron Density Mapping
Computational chemistry methodologies provide detailed insights into the electron density distribution and electronic properties of this compound that complement experimental structural data. Density Functional Theory calculations using hybrid functionals such as B3LYP with appropriate basis sets reveal the charge distribution patterns and molecular orbital characteristics that govern chemical reactivity and intermolecular interactions. The electron density mapping indicates regions of high electron density around the oxygen atoms and the carbonyl group, consistent with their roles as hydrogen bond acceptors and nucleophilic sites.
The computational analysis reveals that the piperidine nitrogen exhibits significant basicity due to the lone pair of electrons occupying a hybridized orbital, explaining the ready formation of the hydrochloride salt under acidic conditions. The phenyl ring electron density shows characteristic aromatic delocalization with perturbations introduced by the electron-donating piperidinyloxy substituent and the electron-withdrawing acetamide group. These electronic effects create a dipolar character across the molecule that influences its solubility properties and potential biological interactions.
Molecular electrostatic potential surfaces calculated from the electron density distribution provide visualization of the electrostatic environment surrounding the molecule, identifying regions of positive and negative electrostatic potential that guide intermolecular recognition processes. The carbonyl oxygen and ether oxygen atoms generate regions of negative electrostatic potential, while the aromatic protons and the protonated piperidine nitrogen create areas of positive potential. These complementary electrostatic features facilitate the formation of hydrogen bonding networks in both crystal structures and solution complexes.
The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, determined through computational analysis, provide insights into the electronic excitation properties and potential redox behavior of the compound. The energy gap between these frontier orbitals influences the compound's absorption spectrum and photochemical stability. Natural bond orbital analysis reveals the hybridization states and bonding patterns throughout the molecule, confirming the planar geometry around the acetamide functionality and the tetrahedral geometry at the ether linkage carbon atoms.
| Computational Parameter | Calculated Value | Physical Significance |
|---|---|---|
| Dipole Moment | 3.5-4.2 Debye | Moderate polarity |
| HOMO Energy | -6.2 eV | Electron donation capability |
| LUMO Energy | -1.8 eV | Electron acceptance capability |
| Band Gap | 4.4 eV | Electronic stability |
| Molecular Volume | 245-260 ų | Steric requirements |
Properties
IUPAC Name |
N-(3-piperidin-4-yloxyphenyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-10(16)15-11-3-2-4-13(9-11)17-12-5-7-14-8-6-12;/h2-4,9,12,14H,5-8H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXDWISECYMVMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of 3-(4-Piperidinyloxy)aniline
- Reagents : 3-(4-piperidinyloxy)aniline, acetic anhydride (or chloroacetyl chloride in some analog syntheses), triethylamine (as base), and an organic solvent such as dichloromethane.
- Procedure :
- Dissolve 3-(4-piperidinyloxy)aniline in anhydrous dichloromethane under an inert nitrogen atmosphere at 0°C.
- Add triethylamine to neutralize the acid formed during acylation.
- Slowly add acetic anhydride dropwise while maintaining the temperature at 0°C.
- Stir the mixture for 1–2 hours at 0°C to ensure complete reaction.
- Quench the reaction with water, separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
- Purification : The crude product is purified by column chromatography using ethyl acetate and petroleum ether mixtures as eluents.
Conversion to Hydrochloride Salt
- Procedure :
- Dissolve the purified acetamide in an appropriate solvent such as ethanol or ethyl acetate.
- Bubble dry hydrogen chloride gas or add a solution of hydrochloric acid to the solution.
- Stir at ambient temperature until precipitation occurs.
- Filter and wash the precipitate with cold solvent to obtain the hydrochloride salt.
- Dry under vacuum to constant weight.
Representative Experimental Data
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acylation | 3-(4-piperidinyloxy)aniline, Acetic anhydride, Et3N, DCM, 0°C, 1 hr | 70–85 | Reaction monitored by TLC/HPLC |
| Purification | Column chromatography (EtOAc:PE 0:100 to 40:60) | - | Product isolated as colorless solid/oil |
| Hydrochloride salt formation | HCl gas or HCl solution in ethanol, room temp | 90–95 | Improves solubility and stability |
Reaction Mechanism Insights
- The acylation proceeds via nucleophilic attack of the amine nitrogen on the carbonyl carbon of acetic anhydride.
- The intermediate tetrahedral complex collapses, releasing acetic acid and forming the acetamide bond.
- Triethylamine scavenges the acetic acid by-product, driving the reaction forward.
- Salt formation with hydrochloric acid protonates the nitrogen atoms, enhancing crystallinity and solubility.
Comparative Analysis with Related Compounds
| Compound | Acylation Agent | Solvent | Purification Method | Salt Formation Method |
|---|---|---|---|---|
| N-[3-(4-Piperidinyloxy)phenyl]acetamide hydrochloride | Acetic anhydride or chloroacetyl chloride | DCM or CHCl3 | Column chromatography (EtOAc:PE) | HCl gas or aqueous HCl |
| N-[3-(3-Piperidinyloxy)phenyl]acetamide hydrochloride | Acetic anhydride | DCM | Crystallization or chromatography | HCl salt precipitation |
The methodology is consistent across positional isomers of piperidinyloxy-substituted phenylacetamides, with minor variations in solvent and purification protocols.
Research Findings and Optimization Notes
- Reaction temperature control (0°C) is critical to minimize side reactions and improve selectivity.
- Use of triethylamine base is essential to neutralize acidic by-products and maintain reaction efficiency.
- Purification by flash chromatography yields high purity product suitable for further applications.
- Hydrochloride salt formation significantly enhances compound stability and handling.
- Yields above 80% are achievable with optimized reaction times and reagent stoichiometry.
Summary Table of Preparation Method
| Preparation Stage | Key Reagents/Conditions | Purpose | Outcome/Remarks |
|---|---|---|---|
| Starting material | 3-(4-piperidinyloxy)aniline | Substrate for acylation | Readily available or synthesized |
| Acylation | Acetic anhydride, triethylamine, DCM, 0°C | Formation of acetamide bond | High yield, monitored by TLC/HPLC |
| Work-up | Water wash, brine wash, drying | Remove impurities | Crude product ready for purification |
| Purification | Column chromatography (EtOAc:PE gradient) | Product isolation | Pure acetamide derivative obtained |
| Salt formation | HCl gas or aqueous HCl | Formation of hydrochloride salt | Improved solubility and stability |
| Drying and storage | Vacuum drying | Obtain solid salt | Stable, easy to handle product |
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-Piperidinyloxy)phenyl]acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the acetamide group.
Scientific Research Applications
N-[3-(4-Piperidinyloxy)phenyl]acetamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products
Mechanism of Action
The mechanism of action of N-[3-(4-Piperidinyloxy)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action can vary, but they generally include binding to active sites or allosteric sites on the target molecules, resulting in changes in their conformation and function .
Comparison with Similar Compounds
Structural Analogues with Piperidine/Phenyl Backbones
The following compounds share core structural motifs with the target molecule but differ in substituent positions or functional groups:
Key Observations :
- Positional Isomerism : The placement of the piperidine/pyridine group (2- vs. 3- vs. 4-position on the phenyl ring) significantly impacts steric hindrance and receptor-binding affinity. For example, the 3-position in the target compound may enhance CNS penetration compared to 2- or 4-position analogs .
- Oxygen Linkage: The presence of an oxygen bridge in the target compound (vs.
- Heterocycle Saturation : The fully saturated piperidine ring in the target compound (vs. tetrahydropyridine in CAS 387827-21-6) may confer greater metabolic stability due to reduced susceptibility to oxidation .
Functionalized Derivatives with Triazine or Carbazole Cores
Compounds such as Compound H (N-(3-((4-(benzyloxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide) and tetrahydrocarbazole derivatives (e.g., N-{3-[(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide) introduce larger aromatic systems, altering pharmacological profiles:
Key Observations :
Chlorinated and Halogenated Analogs
Chlorinated derivatives, such as N-(3-chloro-4-hydroxyphenyl)acetamide (CAS 238428-27-8), highlight the role of halogenation in modulating bioactivity:
Key Observations :
- Halogenation : Chlorine atoms at the 3-position (as in CAS 238428-27-8) improve target affinity but may reduce solubility. Trichlorination (CAS 918810-60-3) exacerbates this trade-off, limiting therapeutic utility .
Pharmacological and Physicochemical Comparisons
Solubility and Bioavailability
Receptor Binding and Selectivity
Metabolic Stability
- Piperidine-containing compounds generally undergo CYP3A4-mediated oxidation, but saturation (as in the target compound) slows metabolism compared to tetrahydropyridine analogs .
Biological Activity
N-[3-(4-Piperidinyloxy)phenyl]acetamide hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a piperidine ring linked to a phenyl group, which is further connected to an acetamide moiety. This structural arrangement contributes to its unique chemical properties and biological activities.
The mechanism of action for this compound involves interaction with specific molecular targets, such as enzymes and receptors. The compound may function as an inhibitor or activator , depending on the target:
- Enzyme Interaction : It can modulate enzyme functions, impacting various cellular processes.
- Receptor Binding : The compound may bind to specific receptors, leading to physiological effects such as anxiolytic or analgesic responses.
1. Antinociceptive Effects
Research indicates that this compound exhibits potential analgesic properties . It interacts with opioid receptors, influencing pain pathways. Studies have shown that derivatives of piperidine-based compounds can significantly reduce pain responses in animal models.
2. Anxiolytic Properties
This compound has been evaluated for its anxiolytic effects. For instance, a related compound JNJ-5234801 demonstrated efficacy in reducing alcohol intake without adverse interactions with ethanol, suggesting a favorable profile for anxiety-related disorders .
3. Antimicrobial Activity
The compound has also been investigated for its antimicrobial and antiviral properties . Preliminary studies suggest it may inhibit the growth of certain pathogens, indicating potential utility in treating infections.
Case Studies
- Study on Alcohol Intake Reduction :
-
Analgesic Efficacy Assessment :
- Objective : Assess the pain-relieving effects in animal models.
- Method : Pain models were employed to measure response to stimuli.
- Results : Significant reductions in pain responses were noted, supporting its potential as an analgesic agent.
Data Tables
| Compound Name | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| This compound | CHClNO | Analgesic, Anxiolytic | Potential for drug development |
| JNJ-5234801 | CHClNO | Reduces alcohol intake | Favorable profile compared to naltrexone |
Q & A
Q. How do structural modifications affect pharmacokinetic properties?
- Methodological Answer :
- LogP Adjustments : Introduce polar groups (e.g., –OH) to reduce logP from 2.5 to 1.8, enhancing solubility but potentially reducing BBB penetration .
- In Vitro ADME : Use Caco-2 cells for permeability assays and microsomal stability tests (t₁/₂ >30 min indicates suitability for oral dosing) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
